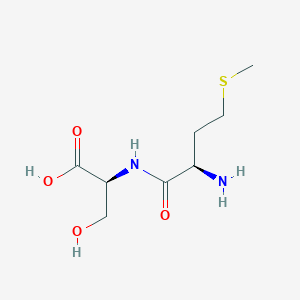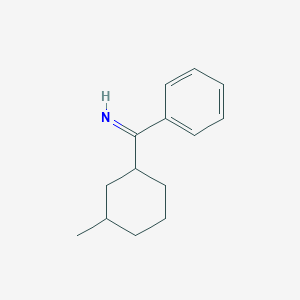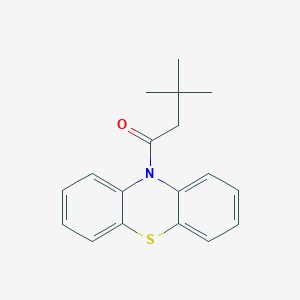
D-Methionyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Methionyl-L-serine: is a dipeptide composed of D-methionine and L-serine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-L-serine typically involves the coupling of D-methionine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the individual amino acids, followed by enzymatic or chemical coupling. This method can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions: D-Methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group in the serine residue can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of activating agents like carbodiimides for esterification or phosphoramidites for phosphorylation.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced forms of the compound, though less common.
Substitution: Esterified or phosphorylated derivatives of this compound.
科学研究应用
Chemistry: D-Methionyl-L-serine is used in the study of peptide chemistry and the development of peptide-based drugs. Its unique stereochemistry makes it a valuable model compound for understanding peptide interactions and stability.
Biology: In biological research, this compound can be used to study protein synthesis and degradation pathways. It serves as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine: The compound has potential applications in the development of therapeutic peptides. Its stability and bioavailability make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its synthesis and modification can lead to the development of new materials with unique properties.
作用机制
The mechanism of action of D-Methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in methylation reactions, while the serine residue can be involved in phosphorylation or other post-translational modifications. These interactions can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
相似化合物的比较
L-Methionyl-L-serine: Similar in structure but differs in the stereochemistry of the methionine residue.
D-Methionyl-D-serine: Both residues are in the D-configuration, affecting its biological activity and interactions.
L-Methionyl-D-serine:
Uniqueness: D-Methionyl-L-serine is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its stability. This makes it a valuable compound for studying stereochemical effects in peptides and for developing stereospecific drugs and materials.
属性
CAS 编号 |
656811-59-5 |
|---|---|
分子式 |
C8H16N2O4S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
InChI 键 |
WEDDFMCSUNNZJR-RITPCOANSA-N |
手性 SMILES |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
规范 SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)




![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
